molecular formula C17H15F3OS B1327551 3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone CAS No. 898780-28-4

3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone

Cat. No.: B1327551
CAS No.: 898780-28-4
M. Wt: 324.4 g/mol
InChI Key: WKKKXZARIBHLNL-UHFFFAOYSA-N
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Description

3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone: is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is known for its distinctive properties, which include a thiomethyl group attached to a phenyl ring and a trifluoromethyl group attached to a propiophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone typically involves the reaction of 2-thiomethylbenzene with 4’-trifluoromethylpropiophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology: The compound’s ability to undergo various chemical reactions makes it useful in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: Industrially, 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

  • 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone
  • 4’-Fluoro-3-(2-thiomethylphenyl)propiophenone
  • 3-(2-Thiomethylphenyl)-3’-trifluoromethylpropiophenone

Uniqueness: 3-(2-Thiomethylphenyl)-4’-trifluoromethylpropiophenone is unique due to the specific positioning of the thiomethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where these properties are advantageous .

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3OS/c1-22-16-5-3-2-4-13(16)8-11-15(21)12-6-9-14(10-7-12)17(18,19)20/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKKXZARIBHLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644338
Record name 3-[2-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-28-4
Record name 1-Propanone, 3-[2-(methylthio)phenyl]-1-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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